N-Me-Asp(Otbu)-OH

Vue d'ensemble

Description

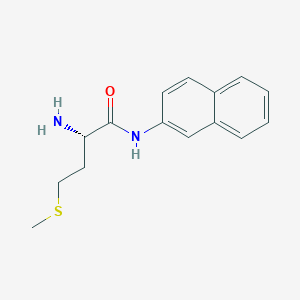

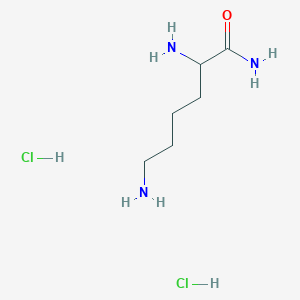

“N-Me-Asp(Otbu)-OH” is also known as “Fmoc-N-Me-Asp(Otbu)-OH” or “N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert butyl ester”. It is a building block for the introduction of N-α-methyl-aspartic acid amino-acid residues by Fmoc SPPS . The empirical formula is C24H27NO6 and the molecular weight is 425.47 g/mol .

Molecular Structure Analysis

The InChI code for “N-Me-Asp(Otbu)-OH” is 1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“N-Me-Asp(Otbu)-OH” is a white to off-white powder . . It is soluble in DMF .

Applications De Recherche Scientifique

Solid Phase Peptide Synthesis (SPPS)

N-Me-Asp(Otbu)-OH: is commonly used in SPPS , where it acts as a building block for peptides . The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain. This compound is particularly useful for introducing N-methylated aspartate residues into peptides, which can enhance the peptide’s stability against proteolytic enzymes.

Proteolytic Stability Improvement

The incorporation of N-Me-Asp(Otbu)-OH into peptides can significantly improve their proteolytic stability . N-methylated amino acids are less susceptible to enzymatic degradation, which is advantageous for therapeutic peptides that require prolonged activity in biological systems.

Drug Discovery and Design

In drug discovery , N-Me-Asp(Otbu)-OH is utilized to create analogs of bioactive peptides with improved pharmacokinetic properties . By altering the peptide structure with N-methylated amino acids, researchers can enhance the drug’s oral bioavailability and metabolic stability.

Library Synthesis

N-Me-Asp(Otbu)-OH: serves as a selectively protected building block for the synthesis of compound libraries . These libraries are essential for high-throughput screening in medicinal chemistry, allowing for the rapid identification of potential drug candidates.

Synthesis of β-Aspartyl Peptides

This compound is instrumental in the preparation of β-aspartyl peptides . After the side-chain carboxy group is condensed with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively deprotected, facilitating the synthesis of branched peptides.

Creation of Peptidomimetics

N-Me-Asp(Otbu)-OH: is used to create peptidomimetics —molecules that mimic the structure and function of peptides . These mimetics can have enhanced biological stability and improved specificity for their targets, making them valuable in therapeutic development.

Safety and Hazards

Mécanisme D'action

Target of Action

N-Me-Asp(Otbu)-OH, also known as Fmoc-Asp(OtBu), is primarily used as a building block in peptide synthesis . It is selectively protected, allowing for the synthesis of β-aspartyl peptides .

Mode of Action

The compound interacts with its targets through condensation of the side-chain carboxy with an appropriate amine or alcohol . The α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters and amides, and lactams and lactones containing the aspartyl unit .

Biochemical Pathways

The biochemical pathways affected by N-Me-Asp(Otbu)-OH are primarily those involved in peptide synthesis. The compound’s ability to form branched esters and amides, and lactams and lactones, allows it to play a crucial role in the creation of complex peptide structures .

Result of Action

The molecular and cellular effects of N-Me-Asp(Otbu)-OH’s action are the formation of complex peptide structures. By facilitating the synthesis of branched esters and amides, and lactams and lactones, it enables the creation of a wide variety of peptides .

Action Environment

The action, efficacy, and stability of N-Me-Asp(Otbu)-OH can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored below +30°C . Additionally, the compound’s solubility in DMF suggests that the solvent environment could also impact its action .

Propriétés

IUPAC Name |

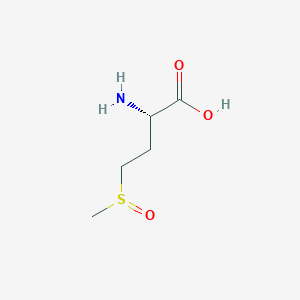

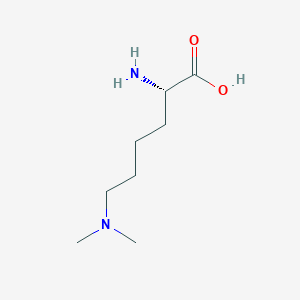

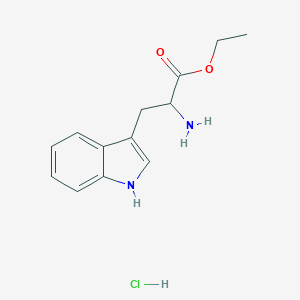

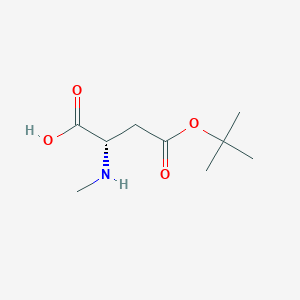

(2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMENGKDSBXFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427288 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Me-Asp(Otbu)-OH | |

CAS RN |

197632-85-2 | |

| Record name | (2S)-4-tert-Butoxy-2-(methylamino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.